2-[(3-Methoxypropyl)amino]isonicotinic acid
Overview
Description
Scientific Research Applications
2. Schiff Bases Synthesis
- Application Summary: Schiff bases, which can be synthesized using this compound, exhibit a wide range of biological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities .
- Methods of Application: The synthesis of Schiff bases typically involves the condensation of appropriate hydrazides with different aldehydes or ketones in various organic solvents .
- Results or Outcomes: The synthesized Schiff bases have shown significant biological activities .
3. Antitubercular Activity
- Application Summary: Compounds synthesized from “2-[(3-Methoxypropyl)amino]isonicotinic acid” have shown significant activity against multidrug-resistant tuberculosis .
- Methods of Application: The compounds are synthesized and then tested against strains of tuberculosis .
- Results or Outcomes: The synthesized compounds exhibited a significant activity (0.31–0.62 μg/ml) when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) .
4. Oxidation of Aromatic Alcohols
- Application Summary: This compound can be used in the oxidation of aromatic alcohols to carboxylic acids or ketones in air via light irradiation under external catalyst-, additive-, and base-free conditions .
- Methods of Application: The photoreaction system exhibits a wide substrate scope and the potential for large-scale applications .
- Results or Outcomes: Most of the desired products are easily obtained via recrystallization and separation from low-boiling reaction medium acetone in good yields .
5. Structural Modification of Natural Products
- Application Summary: Amino acids, including this compound, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Methods of Application: The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
- Results or Outcomes: The application of amino acids in the structural modification of natural products has been discussed in detail .
6. Synthesis of Isoniazid Derivatives
- Application Summary: “2-[(3-Methoxypropyl)amino]isonicotinic acid” is an important derivative for isoniazid derivative synthesis .
- Methods of Application: The compound is used in the synthesis of isoniazid derivatives .
- Results or Outcomes: The synthesized compounds have shown significant activity .
properties
IUPAC Name |
2-(3-methoxypropylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKHCUPWYHTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxypropyl)amino]isonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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